REACTION_SMILES
|
[BH4-:23].[CH3:25][OH:26].[F:1][c:2]1[cH:3][c:4]([CH2:5][O:6][c:7]2[cH:8][cH:9][c:10]([CH:11]=[N:12][CH:13]([C:14](=[O:15])[NH2:16])[CH3:17])[cH:18][cH:19]2)[cH:20][cH:21][cH:22]1.[Na+:24]>>[F:1][c:2]1[cH:3][c:4]([CH2:5][O:6][c:7]2[cH:8][cH:9][c:10]([CH2:11][NH:12][CH:13]([C:14](=[O:15])[NH2:16])[CH3:17])[cH:18][cH:19]2)[cH:20][cH:21][cH:22]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CC(N=Cc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N=Cc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NCc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:23].[CH3:25][OH:26].[F:1][c:2]1[cH:3][c:4]([CH2:5][O:6][c:7]2[cH:8][cH:9][c:10]([CH:11]=[N:12][CH:13]([C:14](=[O:15])[NH2:16])[CH3:17])[cH:18][cH:19]2)[cH:20][cH:21][cH:22]1.[Na+:24]>>[F:1][c:2]1[cH:3][c:4]([CH2:5][O:6][c:7]2[cH:8][cH:9][c:10]([CH2:11][NH:12][CH:13]([C:14](=[O:15])[NH2:16])[CH3:17])[cH:18][cH:19]2)[cH:20][cH:21][cH:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CC(N=Cc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N=Cc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NCc1ccc(OCc2cccc(F)c2)cc1)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |